Methyl 3-((tert-butoxycarbonyl)amino)-5-iodothiophene-2-carboxylate

Description

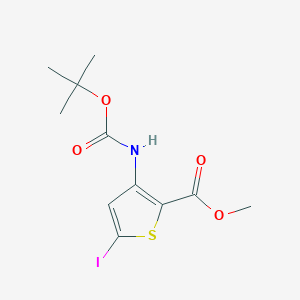

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate is a thiophene-based derivative featuring:

- A methyl ester at position 2 of the thiophene ring.

- A tert-butoxycarbonyl (Boc)-protected amino group at position 2.

- An iodine substituent at position 5.

This compound is structurally tailored for applications in pharmaceutical synthesis, where the Boc group enables selective deprotection, and the iodine atom serves as a reactive site for cross-coupling reactions or as a heavy atom in crystallography .

Properties

IUPAC Name |

methyl 5-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO4S/c1-11(2,3)17-10(15)13-6-5-7(12)18-8(6)9(14)16-4/h5H,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVHSSNMRFDSLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(SC(=C1)I)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007171-35-8 | |

| Record name | methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.

Introduction of the Iodine Atom: The iodine atom is introduced via electrophilic iodination using reagents such as iodine (I2) or N-iodosuccinimide (NIS) under mild conditions.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the Boc-protected amino group.

Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or organometallic reagents.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amino group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or organolithium compounds (RLi) in polar aprotic solvents (e.g., DMF, THF).

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).

Major Products Formed

Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Oxidation Products: Thiophene sulfoxides or sulfones.

Reduction Products: Dihydrothiophenes.

Deprotected Amino Compound: The free amino derivative of the thiophene ester.

Scientific Research Applications

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: Serves as a building block for the construction of more complex molecules, including heterocyclic compounds and natural product analogs.

Material Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or an active pharmaceutical ingredient (API) that interacts with molecular targets such as enzymes, receptors, or ion channels. The Boc-protected amino group can be deprotected in vivo to release the active amine, which then exerts its biological effects through various pathways, including inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

(a) Methyl 3-amino-5-bromothiophene-2-carboxylate (CAS 107818-55-3)

- Key differences: Bromine replaces iodine at position 5. The amino group is unprotected.

- Implications: Bromine’s smaller atomic radius and lower polarizability reduce steric hindrance and alter reactivity in substitution reactions compared to iodine . The unprotected amino group increases nucleophilicity but limits stability in acidic conditions.

(b) 3-{(tert-Butoxy)carbonylamino}-5-(4-chlorophenyl)thiophene-2-carboxylic Acid (CAS 688763-38-4)

- Key differences :

- A 4-chlorophenyl group replaces iodine at position 5.

- Carboxylic acid replaces the methyl ester at position 2.

- Implications :

Analogues with Fluorinated Substituents

(a) Methyl 3-((tert-Butoxycarbonyl)amino)-5-(2,2,2-trifluoroethyl)thiophene-2-carboxylate (CAS 2163771-84-2)

- Key differences :

- A trifluoroethyl group replaces iodine at position 5.

- Implications :

Analogues with Alkyl/Aryl Substituents

(a) Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate (CAS 175137-03-8)

- Key differences: A tert-butyl group replaces iodine at position 5. The amino group is unprotected.

- Lack of Boc protection limits synthetic versatility in multi-step pathways.

(b) 3-{[(3-Bromo-2-methylphenyl)amino]methyl}-5-(tert-butyl)thiophene-2-carboxylic Acid (CAS 1361386-48-2)

- Key differences: Aminomethyl-bromo-methylphenyl and tert-butyl substituents replace the Boc-amino and iodine groups.

- Implications :

Data Table: Key Properties of Selected Analogues

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Position 5 Substituent | Position 2 Group | Boc Protection |

|---|---|---|---|---|---|

| Target Compound | C11H13INO4S | 382.20 | Iodo | Methyl ester | Yes |

| Methyl 3-amino-5-bromothiophene-2-carboxylate (107818-55-3) | C6H6BrNO2S | 260.09 | Bromo | Methyl ester | No |

| 3-{(tert-Butoxy)carbonylamino}-5-(4-chlorophenyl)thiophene-2-carboxylic acid (688763-38-4) | C16H16ClNO4S | 353.82 | 4-Chlorophenyl | Carboxylic acid | Yes |

| Methyl 3-((Boc)amino)-5-(trifluoroethyl)thiophene-2-carboxylate (2163771-84-2) | C13H16F3NO4S | 339.33 | Trifluoroethyl | Methyl ester | Yes |

Biological Activity

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate, with the CAS number 1007171-35-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄INO₄S

- Molecular Weight : 383.20 g/mol

- Purity : >97%

The biological activity of methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate is primarily attributed to its structural features that allow it to interact with various biological targets. The iodine atom may enhance its reactivity and interaction with biological macromolecules, while the thiophene ring contributes to its lipophilicity, facilitating membrane permeability.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors, influencing signaling pathways related to cell growth and differentiation.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Anticancer Activity

Recent studies have explored the anticancer potential of methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HCT116 (Colon) | 12.8 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. A study revealed that it showed significant activity against Gram-positive bacteria, particularly Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

Case Studies

-

Case Study on Anticancer Efficacy :

A study conducted by Zhang et al. (2023) investigated the effects of methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate on MCF-7 breast cancer cells. The results indicated that treatment led to increased apoptosis markers and reduced cell viability, suggesting a promising therapeutic avenue for breast cancer treatment. -

Antimicrobial Evaluation :

Research by Patel et al. (2024) assessed the antimicrobial efficacy of the compound against various pathogens. The findings highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), marking it as a potential candidate for developing new antibiotics.

Q & A

What are the standard synthetic methodologies for preparing Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate?

Level: Basic

Answer:

The synthesis typically involves sequential functionalization of the thiophene core. A common approach includes:

Amination and Protection: Introducing the Boc-protected amino group at the 3-position via nucleophilic substitution or coupling reactions. For example, tert-butoxycarbonyl (Boc) protection can be achieved using Boc-anhydride in the presence of a base like DMAP .

Iodination: Electrophilic iodination at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) under controlled temperature (0–25°C) .

Esterification: Methyl ester formation via acid-catalyzed esterification or coupling reactions, often employing DCC/DMAP for carboxylate activation .

Validation: Confirm purity via HPLC (>95%) and structural integrity via H/C NMR (e.g., Boc-group protons at δ 1.4 ppm, thiophene aromatic protons at δ 6.8–7.2 ppm) .

How can researchers characterize the structural and electronic properties of this compound?

Level: Basic

Answer:

Key techniques include:

- NMR Spectroscopy: H and C NMR to confirm substitution patterns (e.g., iodine’s deshielding effect on adjacent protons) .

- X-ray Crystallography: Resolve crystal packing and dihedral angles between the thiophene ring and Boc-protected amino group (e.g., torsion angles ~15–30°) .

- Mass Spectrometry (HRMS): Verify molecular weight (expected [M+H]: ~438.98 g/mol) and isotopic pattern due to iodine (distinct I peak) .

- FT-IR: Identify carbonyl stretches (Boc group: ~1690–1720 cm, ester: ~1740 cm) .

What strategies optimize the iodination step to minimize byproducts?

Level: Advanced

Answer:

Iodination efficiency depends on:

- Electrophile Choice: NIS offers better regioselectivity than ICl, reducing polyiodination .

- Solvent Effects: Use DMF or acetonitrile to stabilize the iodonium intermediate.

- Temperature Control: Slow addition at 0°C minimizes radical side reactions.

- Post-Reaction Workup: Quench excess iodine with sodium thiosulfate and purify via column chromatography (hexane/ethyl acetate gradient).

Data Analysis: Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and quantify yield (typically 70–85%) .

How does the iodine substituent influence reactivity in cross-coupling reactions?

Level: Advanced

Answer:

The 5-iodo group serves as a site for:

- Suzuki-Miyaura Coupling: React with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh)/KCO in toluene/water (80°C, 12 h) to form biaryl derivatives .

- Sonogashira Coupling: Incorporate alkynes via Pd/Cu catalysis (e.g., ethynylbenzene) in THF with EtN .

Challenges: Steric hindrance from the Boc group may reduce coupling efficiency. Optimize ligand choice (e.g., XPhos) and reaction time .

How can crystallographic data resolve contradictions in reported molecular geometries?

Level: Advanced

Answer:

Discrepancies in dihedral angles or packing motifs arise from:

- Polymorphism: Different crystallization solvents (e.g., EtOAc vs. MeOH) alter lattice parameters.

- Hirshfeld Surface Analysis: Compare intermolecular interactions (e.g., C–H···O vs. halogen bonding) to explain structural variations .

- DFT Calculations: Validate experimental bond lengths/angles (e.g., C–I bond ~2.09 Å) using B3LYP/6-31G(d) .

How should researchers address discrepancies in reported synthetic yields?

Level: Advanced

Answer:

Yield variations (e.g., 60% vs. 85%) may stem from:

- Purity of Starting Materials: Impurities in Boc-protected intermediates reduce efficiency.

- Catalyst Loading: Pd-based couplings require strict anhydrous conditions and fresh catalysts.

- Reproducibility: Document reaction parameters (e.g., stirring rate, humidity) meticulously.

Mitigation: Use design of experiments (DoE) to identify critical factors (e.g., temperature, solvent ratio) .

What are the stability considerations for long-term storage of this compound?

Level: Advanced

Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent iodine dissociation.

- Moisture Sensitivity: The Boc group hydrolyzes in humid conditions; use desiccants (silica gel) .

- Decomposition Signs: Yellowing indicates degradation; repurify via recrystallization (MeOH/HO) .

How can this compound be modified for targeted biological activity studies?

Level: Advanced

Answer:

- Boc Deprotection: Treat with TFA/DCM (1:1) to expose the amine for further functionalization (e.g., peptide coupling) .

- Radiolabeling: Replace iodine with I for tracer studies using chloramine-T oxidation .

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., 5-bromo or 5-cyano derivatives) to assess pharmacophore contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.